molecular formula C23H15F4NO B1307491 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one

7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one

Cat. No.: B1307491
M. Wt: 397.4 g/mol
InChI Key: CAEYFQZJCKRDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorine atom, a phenyl group, and a trifluoromethyl-substituted anilino group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 7-fluoro-3-phenyl-1-indanone with 3-(trifluoromethyl)aniline under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one
  • 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

This compound is unique due to its specific combination of fluorine, phenyl, and trifluoromethyl-substituted anilino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H15F4NO

Molecular Weight

397.4 g/mol

IUPAC Name

7-fluoro-3-phenyl-2-[[3-(trifluoromethyl)anilino]methylidene]-3H-inden-1-one

InChI

InChI=1S/C23H15F4NO/c24-19-11-5-10-17-20(14-6-2-1-3-7-14)18(22(29)21(17)19)13-28-16-9-4-8-15(12-16)23(25,26)27/h1-13,20,28H

InChI Key

CAEYFQZJCKRDNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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